tert-Butyl 3,5-dioxoheptanoate

Description

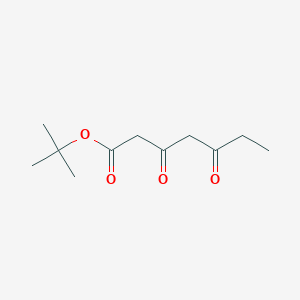

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,5-dioxoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-5-8(12)6-9(13)7-10(14)15-11(2,3)4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVTYDBFUDWAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Tert Butyl 3,5 Dioxoheptanoate

Reduction Reactions

The reduction of the C3 and C5 keto groups of tert-butyl 3,5-dioxoheptanoate is a critical transformation. The primary goal is often the stereoselective synthesis of the corresponding dihydroxy esters, which requires precise control over the formation of two new chiral centers.

Asymmetric catalytic hydrogenation is a powerful method for the stereoselective reduction of β-keto esters and related compounds. Pioneering work in this field demonstrated that ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for this purpose.

The hydrogenation of 3,5-dioxoesters using catalysts like Ru₂Cl₄((R)- or (S)-BINAP)₂(NEt₃) predominantly yields anti-configured 3,5-dihydroxy esters. This process is a bisreduction, converting both keto groups to hydroxyl groups with a specific diastereomeric relationship. More advanced applications involve a chemoenzymatic approach, where an initial enzymatic reduction produces a hydroxy-keto ester intermediate. This intermediate can then be subjected to catalytic hydrogenation to stereoselectively reduce the second keto group. For instance, the intermediate tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, a compound structurally similar to the monoreduced product of this compound, is effectively hydrogenated using a Ru[(R)-TolBINAP]Cl₂ catalyst. google.com This reaction proceeds under specific conditions to yield the corresponding (3R,5S)-dihydroxyhexanoate with high purity and yield. google.com

Below is a table summarizing typical conditions for the catalytic hydrogenation of a hydroxy-keto ester intermediate.

| Catalyst | Substrate | H₂ Pressure (MPa) | Temperature (°C) | Product |

| Ru[(R)-TolBINAP]Cl₂ | tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | 3–5 | 40–60 | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate |

This interactive table is based on data for a structurally related substrate to illustrate the reaction conditions. google.com

Sodium borohydride (B1222165) (NaBH₄) is a mild and versatile reducing agent commonly used to reduce ketones and aldehydes. mdma.ch In its standard application, NaBH₄ exhibits excellent chemoselectivity, reducing carbonyl groups while leaving ester functionalities intact. beilstein-journals.orgnih.gov However, direct reduction of a diketone like this compound with sodium borohydride typically lacks stereocontrol, leading to a mixture of diastereomeric diols.

For this reason, sodium borohydride is most effectively employed in a chemoenzymatic strategy. This approach leverages an initial, highly selective enzymatic reduction to set one stereocenter, followed by a chemical reduction of the remaining keto group. After the enzymatic monoreduction of this compound to an optically active δ-hydroxy-β-keto ester, sodium borohydride is used to reduce the second carbonyl. The stereochemical outcome of this second reduction can be influenced by the existing stereocenter and by the addition of chelating agents, such as cerium(III) chloride (in a Luche reduction), which can alter the facial selectivity of the hydride attack. nih.gov This two-step chemoenzymatic process allows for the synthesis of all four possible stereoisomers of the corresponding 3,5-dihydroxy ester by combining different enzymes and chemical reduction conditions.

Biocatalysis using alcohol dehydrogenases (ADHs) offers an exceptional level of selectivity for the reduction of diketones. These enzymes can discriminate between the two prochiral keto groups and deliver hydride with high enantio- and regioselectivity, making them ideal tools for asymmetric synthesis.

The alcohol dehydrogenase from Lactobacillus brevis (LbADH) has been extensively studied and is particularly effective for the reduction of β,δ-diketo esters. semanticscholar.orgmdpi.com This enzyme typically reduces the C5 keto group with high fidelity, providing access to valuable chiral hydroxy-keto esters.

The hallmark of the reduction of this compound with LbADH is its remarkable selectivity. The enzyme preferentially reduces only one of the two carbonyl groups, specifically the C5 ketone, in a process known as regioselective monoreduction. Furthermore, the reduction is highly enantioselective. When recombinant LbADH is used, it reduces the highly lipophilic this compound to afford the corresponding (R)-δ-hydroxy-β-keto ester with excellent enantiomeric excess (ee). This biotransformation can be performed on a preparative scale, yielding significant quantities of the chiral building block.

The table below details the results of the enzymatic monoreduction.

| Substrate | Enzyme | Product | Yield | Enantiomeric Excess (ee) |

| This compound | Recombinant Lactobacillus brevis ADH (recLBADH) | tert-Butyl (R)-5-hydroxy-3-oxoheptanoate | 66% | 98.1–98.5% |

This interactive table summarizes findings from research on the enzymatic reduction of this compound.

While LbADH is known for its selective monoreduction of the C5 ketone, the formation of the corresponding 3,5-diol (a bisreduction product) is typically achieved in a subsequent step. Direct bisreduction of this compound by a single enzyme is not the commonly reported pathway. Instead, the diol is synthesized by reducing the hydroxy-keto ester intermediate obtained from the initial enzymatic reaction.

This second reduction can be accomplished via the chemical or catalytic methods described previously. Alternatively, a fully enzymatic route can be employed using a second, different enzyme. For example, after the initial monoreduction, a carbonyl reductase can be used to reduce the remaining C3 ketone. This sequential, two-enzyme approach allows for the production of the final dihydroxy ester with high stereochemical purity under mild, biological conditions. nih.gov

The performance of naturally occurring enzymes like LbADH can be further improved through protein engineering techniques. Methods such as directed evolution and site-directed mutagenesis are used to create enzyme variants with enhanced properties, including higher catalytic activity, improved stability, and altered substrate or cofactor specificity. nih.gov

For LbADH, a semi-rational protein engineering approach has been successfully used to generate variants with significantly increased activity and thermal stability. nih.gov While these specific studies focused on other ketone substrates, they demonstrate the enzyme's amenability to modification. Furthermore, site-directed mutagenesis has been employed to alter the cofactor dependency of LbADH, aiming to switch its preference from the more expensive NADPH to the more economical NADH, which is a crucial consideration for large-scale industrial processes. fkit.hr These engineering efforts expand the utility of ADHs, making them more robust and cost-effective catalysts for producing chiral intermediates from compounds like this compound.

Enzymatic Reduction with Alcohol Dehydrogenases

Oxidation Pathways for Derivatization

While specific oxidation studies on this compound are not extensively documented, the reactivity of analogous β-dicarbonyl compounds provides insight into its potential oxidative transformations. Oxidation can be directed at either the carbon skeleton or the sulfur atom if incorporated.

One common pathway involves the oxidation of the active methylene (B1212753) group. For instance, treatment with oxidizing agents can lead to the formation of a hydroxyl group at the C4 position. A plausible transformation is the oxidation of a related β-hydroxy ketone to a β-diketone, a reaction that has been shown to proceed with high yields using reagents like o-iodoxybenzoic acid (IBX). nih.govorganic-chemistry.org

Another potential oxidation pathway involves the introduction of an oxygen atom adjacent to the carbonyl group, which can be achieved through various methods, including the use of molybdenum peroxide complexes. Furthermore, oxidative cleavage of the dicarbonyl unit is possible under strong oxidizing conditions, leading to the formation of carboxylic acid derivatives.

A summary of potential oxidation reactions of β-dicarbonyl compounds, analogous to this compound, is presented below:

| Oxidizing Agent | Potential Product | Reaction Type |

| o-Iodoxybenzoic acid (IBX) | α-Hydroxy-β-diketone | Hydroxylation |

| Molybdenum Peroxide | α,β-Diketone | Dehydrogenation |

| Ozone (O₃) | Carboxylic acid fragments | Oxidative Cleavage |

| Potassium Permanganate (KMnO₄) | Carboxylic acid fragments | Oxidative Cleavage |

Nucleophilic Substitution Reactions

The electrophilic nature of the carbonyl carbons and the acidity of the α-protons make this compound susceptible to a variety of nucleophilic substitution reactions. These reactions can occur at the carbonyl carbon or at the active methylene carbon. jove.comeasetolearn.com

Nucleophilic attack at the carbonyl carbon is a fundamental reaction of ketones and esters. wikipedia.org With this compound, this can lead to the formation of a range of derivatives. For example, reaction with amines can yield enamines or amides, depending on the reaction conditions and the nature of the amine.

The most characteristic reaction of 1,3-dicarbonyl compounds is the alkylation of the active methylene group. youtube.comyoutube.com The protons on the carbon between the two carbonyl groups are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. youtube.com

The general scheme for the alkylation of a β-ketoester is as follows:

Deprotonation: A base removes a proton from the active methylene group to form an enolate.

Nucleophilic Attack: The enolate attacks an alkyl halide, displacing the halide and forming a new C-C bond.

| Nucleophile | Electrophile | Product Type |

| Enolate of this compound | Alkyl Halide (R-X) | 4-Alkyl-tert-butyl 3,5-dioxoheptanoate |

| Amine (R-NH₂) | Carbonyl Carbon | Enamine or Amide |

| Hydride (e.g., from NaBH₄) | Carbonyl Carbon | Alcohol |

| Grignard Reagent (R-MgX) | Carbonyl Carbon | Tertiary Alcohol |

Derivatization Strategies for Functional Group Interconversion

The multiple functional groups in this compound allow for a wide range of derivatization strategies aimed at functional group interconversion. ub.eduimperial.ac.ukfiveable.me These transformations are crucial for the synthesis of more complex molecules.

A prominent strategy involves using the dicarbonyl moiety as a precursor for the synthesis of heterocyclic compounds. researchgate.net For instance, condensation reactions with hydrazine (B178648) or its derivatives can yield pyrazoles. Similarly, reaction with amidines or ureas can lead to the formation of pyrimidines. These reactions are often driven by the formation of a stable aromatic ring. researchgate.net

Furthermore, the ester and ketone functionalities can be selectively reduced. For example, sodium borohydride (NaBH₄) would typically reduce the ketone groups to secondary alcohols while leaving the tert-butyl ester intact. fiveable.me Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketones and the ester to alcohols. imperial.ac.uk

The tert-butyl ester itself can be cleaved under acidic conditions to yield the corresponding carboxylic acid, which can then be converted into other functional groups such as acid chlorides, amides, or other esters. youtube.com

| Reagent(s) | Transformation | Product Class |

| Hydrazine (N₂H₄) | Condensation and Cyclization | Pyrazole (B372694) derivative |

| Urea (H₂NCONH₂) | Condensation and Cyclization | Pyrimidine derivative |

| Sodium Borohydride (NaBH₄) | Selective Reduction | Dihydroxy ester |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Triol |

| Trifluoroacetic Acid (TFA) | Ester Cleavage | β-Diketone carboxylic acid |

Stereochemical Aspects and Chiral Synthesis Utilizing Tert Butyl 3,5 Dioxoheptanoate

Enantioselective and Regioselective Transformations

The prochiral nature of the carbonyl groups in 1,3-diketones like tert-butyl 3,5-dioxoheptanoate allows for highly specific enantioselective and regioselective reductions, particularly through biocatalysis. Enzymes, such as alcohol dehydrogenases, can differentiate between the two carbonyl groups and also between the enantiotopic faces of each carbonyl, leading to products with high optical purity.

For instance, in a study involving a close analogue, racemic tert-butyl 4-methyl-3,5-dioxo-hexanoate, a regio- and enantioselective enzymatic reduction was achieved using recombinant Lactobacillus brevis alcohol dehydrogenase (LBADH). researchgate.net This biocatalyst selectively reduces one of the two carbonyl groups, yielding the optically pure tert-butyl (4S,5R)-4-methyl-5-hydroxy-3-oxo-hexanoate with an enantiomeric excess (ee) of 99.2% and a syn:anti diastereomeric ratio of 97:3. researchgate.net This transformation highlights the capability of enzymes to control both regioselectivity (which ketone is reduced) and enantioselectivity (the facial selectivity of the hydride attack).

Similarly, asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate has been successfully carried out using yeast cells. researchgate.net Various yeast strains have been screened, with Rhodotorula gracilis demonstrating notable effectiveness and stereoselectivity. researchgate.net This process underscores the potential of whole-cell biocatalysis in achieving enantioselective reduction of one carbonyl group in the presence of another, leading to diastereomerically enriched products. researchgate.net

The following table summarizes the results of a representative enantioselective and regioselective enzymatic reduction:

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (syn:anti) | Isolated Yield |

| Racemic tert-butyl 4-methyl-3,5-dioxo-hexanoate | LBADH | tert-Butyl (4S,5R)-4-methyl-5-hydroxy-3-oxo-hexanoate | 99.2% | 97:3 | 66% |

Dynamic Kinetic Resolution in Biocatalysis

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemate entirely into a single enantiomer of a product, thereby achieving a theoretical yield of 100%. This process combines a kinetic resolution (typically enzyme-catalyzed) with in-situ racemization of the less reactive enantiomer.

An innovative method for the dynamic kinetic resolution of a racemic, 2-methyl substituted, unsymmetrical 1,3-diketone, tert-butyl 4-methyl-3,5-dioxohexanoate, has been developed through enzymatic reduction. google.comfz-juelich.de This approach results in an enantiomerically pure compound by coupling the enzymatic reduction with the racemization of the starting material. google.comfz-juelich.de The success of this strategy demonstrates that biocatalytic DKR is a viable and efficient method for producing chiral building blocks from racemic precursors related to this compound.

While DKR has been extensively studied for secondary alcohols, its application to more complex structures showcases its versatility. rsc.org Chemoenzymatic DKR, which combines a lipase (B570770) for kinetic resolution with a chemical catalyst for racemization, has proven effective for a range of substrates. rsc.org The principles of DKR are broadly applicable and represent a key strategy for the efficient synthesis of enantiomerically pure compounds derived from this compound.

Diastereoselective Synthetic Pathways

When a molecule already contains a stereocenter, subsequent reactions that create a new stereocenter can proceed with diastereoselectivity. The existing chiral center influences the approach of reagents, leading to a preference for one diastereomer over the other.

The stereoselective reduction of precursors like (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate provides a clear example of a diastereoselective synthetic pathway. The reduction of the remaining ketone at the C-3 position is influenced by the stereochemistry of the existing hydroxyl group at C-5. This substrate control can lead to the formation of one diastereomer in preference to the other. For example, the asymmetric reduction of this substrate using Rhodotorula gracilis under optimized conditions yielded tert-butyl (3R, 5S)-6-chloro-3, 5-dihydroxy-hexanoate with a high diastereomeric excess (d.e.) of 95.1%. researchgate.net

The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity. In another example, the stereo-selective reduction of (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate was achieved using sodium borohydride (B1222165) in the presence of aqueous micellar aggregates, leading to diastereomerically excess (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate. google.com

The results of a diastereoselective reduction are presented in the table below:

| Substrate | Reducing Agent/Catalyst | Product | Diastereomeric Excess (d.e.) | Yield |

| tert-Butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate | Rhodotorula gracilis | tert-Butyl (3R, 5S)-6-chloro-3, 5-dihydroxy-hexanoate | 95.1% | 68.3% |

Introduction of Multiple Stereogenic Centers

The structure of this compound is an ideal starting point for the synthesis of molecules with multiple stereogenic centers, such as 1,3,5-tri-functionalized carbon chains. Tandem reactions, where multiple bonds and stereocenters are formed in a single operation, are highly efficient for building molecular complexity.

While not starting directly from this compound, one-pot strategies have been developed to create five contiguous stereogenic centers through a double aldol (B89426)–Tishchenko cascade reaction. nih.gov This type of reaction demonstrates how simple starting materials can be assembled into complex stereochemical arrays with high diastereoselectivity (>98:2 dr). nih.gov The principles of such cascade reactions could be applied to derivatives of this compound to generate polyol or aminoalcohol structures with multiple, well-defined stereocenters.

The sequential reduction of the two carbonyl groups in this compound or its derivatives, as discussed in the previous sections, is a fundamental approach to introducing two stereogenic centers at the C-3 and C-5 positions. By carefully selecting the catalysts and reaction conditions for each reduction step, the absolute and relative stereochemistry of the resulting diol can be controlled.

Control of Chirality in Downstream Products

The stereocenters introduced into the backbone of this compound can direct the stereochemical outcome of subsequent reactions, allowing for the control of chirality in more complex downstream products. The chiral diols or hydroxy ketones synthesized from this precursor are valuable intermediates for a range of targets, including statin side chains.

For instance, the diastereomerically pure (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate can be converted into tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate through condensation with 2,2-dimethoxy propane. google.com This transformation locks the relative stereochemistry of the 1,3-diol into a cyclic acetal, which can then be further elaborated. The stereochemical integrity of the diol is maintained and dictates the chirality of the resulting dioxane derivative. This derivative is a key intermediate in the synthesis of pharmaceuticals like Rosuvastatin and Atorvastatin. google.com

The ability to produce optically pure intermediates like tert-butyl (4S,5R)-4-methyl-5-hydroxy-3-oxo-hexanoate through enzymatic reduction also provides excellent control over the chirality of downstream products. researchgate.net The stereochemically defined hydroxy and keto groups can be used in a variety of subsequent stereoselective reactions, such as aldol additions or further reductions, to build up even more complex chiral molecules.

Applications of Tert Butyl 3,5 Dioxoheptanoate in Complex Molecule Synthesis

Precursor for Pharmaceutical Intermediates

The strategic importance of tert-butyl 3,5-dioxoheptanoate is most evident in the pharmaceutical industry, where it functions as a key precursor for the synthesis of vital drug intermediates. Its chemical structure is readily modified to introduce chirality and various functional groups necessary for the biological activity of numerous therapeutic agents.

| Statin | Role of this compound Derivative |

| Rosuvastatin | Serves as a precursor for the key chiral intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, which forms the characteristic side chain. researchgate.netresearchgate.net |

| Atorvastatin | Utilized in the synthesis of the chiral side chain, establishing the correct stereochemistry essential for its biological activity. smolecule.comproquest.com |

One of the most critical applications of this compound derivatives is their conversion into valuable chiral synthons. proquest.com A prime example is the synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. proquest.comresearchgate.net This chiral building block is synthesized via the asymmetric reduction of its precursor, tert-butyl 6-chloro-3,5-dioxohexanoate. proquest.comresearchgate.net The precise stereochemistry at the C-5 position of this synthon is paramount as it dictates the final stereoconfiguration of the dihydroxy side chain in statins like Rosuvastatin and Atorvastatin. smolecule.com The enzymatic asymmetric reduction of the parent dioxo compound is a preferred industrial method, offering high enantioselectivity and yield under mild conditions. researchgate.netresearchgate.net This chiral synthon is then further converted into another key intermediate, (3R,5S)‐6‐chloro‐3,5‐dihydroxyhexanoate, a direct precursor to the Rosuvastatin side chain. researchgate.netresearchgate.netnih.gov

Building Block for Heterocyclic Compounds (e.g., Pyrazoles, Pyrones)

The 1,3-dicarbonyl functionality of this compound makes it an excellent substrate for condensation reactions with various nucleophiles to form heterocyclic rings. This reactivity is exploited in the synthesis of pyrazoles and pyrones. For instance, the reaction of β-keto esters with hydrazines is a classical and efficient method for the preparation of pyrazole (B372694) derivatives. Similarly, intramolecular cyclization or reaction with other appropriate synthons can lead to the formation of pyrone rings. While direct examples using this compound are specific, the underlying chemical principles are well-established for related 1,3-dicarbonyl compounds in the synthesis of these heterocycles.

Synthesis of Fluorinated Multi-Carbonyl Systems

The synthesis of fluorinated organic compounds is of great interest due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability and binding affinity. This compound can serve as a scaffold for the introduction of fluorine. The active methylene (B1212753) group between the two carbonyls is susceptible to electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI). This allows for the creation of fluorinated multi-carbonyl systems, which are valuable intermediates for the synthesis of fluorinated analogues of pharmaceuticals and other complex molecules.

Contribution to 1,3-Diol Building Blocks

The synthesis of 1,3-diols with controlled stereochemistry is a fundamental challenge in organic synthesis. This compound is an ideal precursor for generating syn- and anti-1,3-diols. The reduction of the two ketone functionalities can be controlled using various stereoselective reducing agents. For example, chelation-controlled reductions can lead to the formation of the syn-diol, while non-chelating conditions often favor the anti-diol. As demonstrated in the synthesis of statin side chains, the precursor tert-butyl 6-chloro-3,5-dioxohexanoate is reduced to form a syn-1,3-diol, which is crucial for the biological activity of the final drug. researchgate.netresearchgate.net This highlights the compound's role in providing access to stereochemically defined 1,3-diol building blocks.

Synthetic Utility in Natural Product Analogues

The structural motifs present in this compound are found in numerous natural products. Consequently, this compound and its derivatives are useful starting materials for the synthesis of natural product analogues. These analogues are often synthesized to explore structure-activity relationships, improve biological activity, or enhance pharmacokinetic properties. The ability to readily modify the dicarbonyl backbone and introduce chirality makes it a valuable tool for medicinal chemists aiming to create novel compounds inspired by natural product scaffolds. For example, the polyketide-like structure can be elaborated to mimic portions of complex natural products, enabling the synthesis of simplified analogues for biological screening.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The synthesis of tert-butyl 3,5-dioxoheptanoate and its analogs often proceeds through established carbanion chemistry. One common mechanistic pathway involves the acylation of a pre-formed enolate. For instance, a plausible synthesis route is the reaction of the enolate of tert-butyl acetoacetate with an appropriate acylating agent. A related industrial method for a similar compound, tert-butyl 6-chloro-3,5-dioxohexanoate, involves reacting a chlorinated butyric acid chloride derivative with Meldrum's acid, followed by esterification with tert-butanol. This process highlights the use of highly reactive intermediates to construct the β-diketone framework.

The primary transformation of interest for this compound is the stereoselective reduction of its two ketone functionalities to produce chiral diols. These diols are valuable precursors for the side chains of statin drugs. The mechanism of this reduction is highly dependent on the catalyst used, which can be either chemical or enzymatic.

In enzymatic reductions, a diketoreductase enzyme utilizes a cofactor, typically NADPH, to deliver a hydride (H⁻) to the carbonyl carbons. The reaction proceeds in two sequential steps, reducing one ketone and then the other. The enzyme's active site enforces a specific orientation on the substrate, ensuring the hydride attacks from a defined face of each carbonyl group, thus leading to a product with high diastereomeric and enantiomeric purity.

Chemical reduction mechanisms, for instance using sodium borohydride (B1222165), can be rendered stereoselective through chelation control. After the first ketone is reduced to a hydroxyl group, a Lewis acidic borane reagent can coordinate to both the newly formed hydroxyl and the remaining ketone. This coordination forms a rigid six-membered cyclic intermediate, which blocks one face of the carbonyl. Subsequent hydride delivery from another borohydride molecule is then directed to the opposite, unhindered face, controlling the stereochemistry of the second alcohol.

| Step | Reaction Type | Key Intermediates | Description |

|---|---|---|---|

| Synthesis | Acylation of Enolate | Meldrum's acid derivative, Acyl chloride | Formation of the β-diketone backbone via nucleophilic acyl substitution, followed by esterification. |

| Transformation (Enzymatic) | Biocatalytic Reduction | Enzyme-Substrate-NADPH complex | Sequential hydride transfer from NADPH to the two carbonyl groups within the chiral active site of a diketoreductase. |

| Transformation (Chemical) | Chelation-Controlled Reduction | Six-membered cyclic boronate ester | Reduction of one ketone, followed by formation of a cyclic chelate to direct the stereoselective reduction of the second ketone. |

Theoretical Modeling of Catalytic Processes

Computational chemistry provides powerful tools to model catalytic processes at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

For many enzymes, including potential ketoreductases that could act on this compound, experimentally determined 3D structures are not always available. In such cases, homology modeling is employed to build a reliable 3D model of the target enzyme. This technique uses the known crystal structure of a related, homologous protein as a template. The quality of the resulting model is then assessed using tools like Ramachandran plots to ensure its stereochemical viability.

Once a 3D enzyme model is established, molecular docking simulations can be performed. Docking algorithms predict the preferred binding mode of a substrate, such as this compound, within the enzyme's active site. These simulations calculate the binding affinity and analyze the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the substrate and key amino acid residues. This information is critical for understanding the basis of substrate recognition and the catalytic mechanism that governs the stereoselective reduction.

| Phase | Technique | Purpose | Key Outputs |

|---|---|---|---|

| 1. Structure Prediction | Homology Modeling | Generate a 3D structure of the enzyme when no experimental structure exists. | Predicted 3D protein coordinates. |

| 2. Model Validation | Ramachandran Plot, ERRAT | Assess the quality and accuracy of the modeled 3D structure. | Quality scores, identification of problematic regions. |

| 3. Binding Pose Prediction | Molecular Docking | Simulate the interaction between the substrate and the enzyme's active site. | Binding energy (kcal/mol), substrate conformation, key interacting residues. |

| 4. Stability Analysis | Molecular Dynamics (MD) Simulation | Evaluate the stability of the enzyme-substrate complex over time. | Trajectory of atomic positions, RMSD plots. |

Density Functional Theory (DFT) is a quantum mechanical method used extensively to investigate the electronic structure and properties of molecules like β-diketones. A key structural feature of β-diketones is their ability to exist as tautomers: a diketo form and an enol form, the latter being stabilized by an intramolecular hydrogen bond. DFT calculations can accurately predict the relative energies of these tautomers to determine which form is more stable in the gas phase or in solution.

DFT methods, such as B3LYP, are also employed to calculate the optimized molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can predict the vibrational frequencies of the molecule. The calculated frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to confirm structural assignments. For complex molecules, a scaling factor is often applied to the calculated frequencies to improve the correlation with experimental values due to approximations in the theoretical model.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) keto | 1715 | 1720 | Symmetric stretching of the ketone carbonyl groups. |

| ν(C=O) enol | 1635 | 1640 | Stretching of the carbonyl group involved in the intramolecular hydrogen bond. |

| ν(C=C) enol | 1585 | 1590 | Stretching of the carbon-carbon double bond in the enol ring. |

| δ(CH₂) | 1420 | 1425 | Scissoring vibration of the methylene (B1212753) group between the carbonyls. |

Understanding Stereochemical Control Mechanisms

Achieving a high degree of stereochemical control is paramount when transforming this compound into chiral diols for pharmaceutical applications. The mechanisms that govern this control can be either catalyst- or substrate-based.

Enzymatic Control: In biocatalytic reductions, the stereochemical outcome is dictated by the intricate, three-dimensional architecture of the enzyme's active site. The enzyme, being a chiral macromolecule, creates a chiral environment that forces the prochiral substrate to bind in a highly specific orientation. This precise positioning ensures that the hydride from the NADPH cofactor can only attack each of the two carbonyl carbons from one specific direction, leading to the formation of a single stereoisomer with very high selectivity.

Substrate Control: In chemical reductions, stereocontrol can be achieved by leveraging the influence of a stereocenter already present in the molecule. For the reduction of a 3,5-diketoester, the first reduction step can be non-selective or enantioselective, creating a β-hydroxy ketone. The stereochemistry of this initial hydroxyl group is then used to direct the reduction of the second ketone. As described previously, the mechanism often involves chelation, where a reagent coordinates to both the existing alcohol and the target ketone. This locks the molecule into a rigid, cyclic transition state. The steric hindrance within this transition state then forces the incoming hydride reagent to attack the carbonyl from the least hindered face, resulting in a predictable diastereomeric product. The choice of reducing agent and chelating metal ion is critical for the efficiency and selectivity of this process.

Compound Index

| Compound Name |

|---|

| This compound |

| tert-Butyl acetoacetate |

| tert-Butyl 6-chloro-3,5-dioxohexanoate |

| Meldrum's acid |

| Sodium borohydride |

| NADPH |

Analytical Characterization in Research Context

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of tert-Butyl 3,5-dioxoheptanoate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural features, including the arrangement of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, both ¹H NMR and ¹³C NMR are employed to confirm the connectivity of atoms.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show characteristic signals for the tert-butyl group, which would appear as a singlet, and for the methylene (B1212753) and methyl protons of the heptanoate (B1214049) chain. The integration of these signals corresponds to the number of protons in each group, while their splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carbonyl carbons of the ester and ketone groups, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the main chain.

The exact chemical shifts (δ) are influenced by the solvent used for the analysis.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.45 | ~28.0 | Singlet | 9H |

| C(CH₃)₃ | - | ~81.0 | - | - |

| -CH₂-CO- | ~3.50 | ~49.0 | Singlet | 2H |

| -CO-CH₂-CO- | ~3.60 | ~58.0 | Singlet | 2H |

| -CO-CH₃ | ~2.20 | ~30.0 | Singlet | 3H |

| Ester C=O | - | ~166.0 | - | - |

| Ketone C=O (C3) | - | ~202.0 | - | - |

| Ketone C=O (C5) | - | ~200.0 | - | - |

| Note: These are predicted values and can vary based on experimental conditions and solvent. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of this compound and offers insights into its structure through fragmentation patterns. The molecular formula of this compound is C₁₁H₁₈O₄, corresponding to a molecular weight of approximately 214.26 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed. A characteristic and often prominent fragmentation is the loss of a tert-butyl group ([M-57]⁺), which is a common pathway for tert-butyl esters. Other fragments would arise from the cleavage of the carbon-carbon bonds within the heptanoate chain. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

C=O Stretching: Strong absorption bands are expected in the region of 1700-1750 cm⁻¹. Specifically, the ester carbonyl stretch typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretches are expected around 1705-1725 cm⁻¹. The presence of two distinct carbonyl peaks in the diketone moiety might be observed.

C-O Stretching: A strong band for the ester C-O stretch would be visible in the 1150-1250 cm⁻¹ region.

C-H Stretching: Bands corresponding to the sp³ C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1740 | Strong |

| C=O (Ketone) | ~1715 | Strong |

| C-H (sp³) | 2850-3000 | Medium-Strong |

| C-O (Ester) | 1150-1250 | Strong |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of the purity of this compound and, if applicable, the determination of its enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is well-suited for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The separated compound then enters the mass spectrometer, which provides a mass spectrum that confirms its identity. GC-MS is highly sensitive and can be used to detect and quantify even trace impurities in a sample.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-performance liquid chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound is determined by the presence of a single major peak in the chromatogram.

Chiral HPLC: If this compound is synthesized in a chiral, non-racemic form, chiral HPLC is the method of choice for determining its enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation into two distinct peaks. The relative area of these peaks allows for the calculation of the enantiomeric excess, a critical quality parameter for chiral compounds in many applications.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for tert-Butyl 3,5-dioxoheptanoate to ensure stability during experimental workflows?

- Methodological Answer : Store the compound below -20°C in a tightly sealed, moisture-free container under inert gas (e.g., nitrogen or argon) to prevent hydrolysis or thermal degradation. This aligns with storage protocols for structurally similar tert-butyl esters, such as tert-butyl (3R)-3-amino-5-methylhexanoate, which require sub-ambient temperatures for stability . Regularly monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products.

Q. How can researchers confirm the structural integrity of this compound after synthesis or prolonged storage?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra in deuterated chloroform (CDCl) to verify ester carbonyl signals (~170-175 ppm) and tert-butyl group protons (1.2-1.4 ppm). Compare with reference spectra of analogous tert-butyl ketones .

- FT-IR : Confirm the presence of carbonyl (C=O) stretches at ~1700-1750 cm and ester C-O vibrations near 1250 cm.

- Mass Spectrometry : High-resolution MS (ESI or EI) should match the molecular ion [M+H] or [M+Na] with the theoretical molecular weight.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally related tert-butyl compounds (e.g., tert-butyl formate, H225 flammability ):

- Work in a fume hood with flame-resistant equipment.

- Use static-free containers and grounding straps to mitigate ignition risks.

- Equip with PPE: nitrile gloves, safety goggles, and flame-retardant lab coats.

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

- Methodological Answer :

- Reaction Design : Employ a stepwise approach: (1) Form the 3,5-dioxoheptanoate backbone via Claisen condensation of ethyl acetoacetate derivatives, followed by (2) tert-butyl ester protection using Boc anhydride (di-tert-butyl dicarbonate) in the presence of DMAP catalyst .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor for tert-butyl cleavage byproducts (e.g., free carboxylic acids) via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

- Yield Optimization : Adjust stoichiometry (1.2 equivalents of Boc anhydride) and reaction time (12-24 hr at 0°C to RT) to balance esterification efficiency and side reactions.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Methodological Answer :

- Dynamic Effects : Consider keto-enol tautomerism in the dioxo moiety, which may cause peak broadening or splitting. Use variable-temperature NMR (25–60°C) to stabilize the dominant tautomer .

- Stereochemical Analysis : For chiral derivatives, employ chiral HPLC (e.g., Chiralpak IA column) or optical rotation measurements to confirm enantiomeric purity.

- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate assignments .

Q. How can this compound serve as a precursor in synthesizing complex heterocycles or pharmaceuticals?

- Methodological Answer :

- Application in Medicinal Chemistry : The diketone moiety enables cyclocondensation reactions with hydrazines or hydroxylamines to form pyrazole or isoxazole rings, respectively. For example, react with hydrazine hydrate in ethanol under reflux to yield tert-butyl-protected pyrazole carboxylates .

- Scale-Up Considerations : Use flow chemistry systems to enhance reproducibility for multi-step syntheses. Monitor intermediates via inline IR or UV spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.